molecular formula C9H10N2O3 B1275048 2-(Carbamoylamino)-2-phenylacetic acid CAS No. 5616-20-6

2-(Carbamoylamino)-2-phenylacetic acid

Cat. No.: B1275048
CAS No.: 5616-20-6
M. Wt: 194.19 g/mol
InChI Key: GIOUOHDKHHZWIQ-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-2-phenylacetic acid is an organic compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a carbamoyl group (-CONH2) attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with urea under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Carbamoylamino)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(Carbamoylamino)-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-(Carbamoylamino)-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and drug development.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.

    Carbamic acid derivatives: Share the carbamoyl group but differ in their backbone structure, leading to different chemical properties and applications.

Uniqueness: 2-(Carbamoylamino)-2-phenylacetic acid is unique due to the presence of both a phenylacetic acid backbone and a carbamoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(carbamoylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOUOHDKHHZWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403944
Record name 2-(carbamoylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-20-6
Record name 2-(carbamoylamino)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mixtures of (1) 2.0 ml. of an aqueous substrate suspension prepared by suspending DL-5-phenylhydantoin into a 0.1 M NaHCO3 --Na2CO3 buffer solution of pH 9.5 (substrate concentration: 1.0%) and (2) 2.0 ml. of the above cell suspension were prepared and placed in test tubes, respectively. The hydrolysis reaction was then carried out at 37° C. for 1 hour with mild shaking. Immediately after the completion of the reaction, 1.0 ml. of a 10% aqueous solution of trichloroacetic acid, 1.0 ml. of a 10% solution of p-dimethylaminobenzaldehyde in 6 N hydrochloric acid and 6.0 ml. of distilled water were added to each reaction mixture and admixed. The resulting each color-developed reaction mixture was centrifuged to remove insoluble materials, and the amounts of N-carbamoyl-2-phenylglycine produced in the reaction mixtures were colorimetrically determined by measuring the absorbance at 420 nm. As a Control, the above procedures were repeated except that no hydantoin compound was employed.
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